

# Cross-Resistance Profile of T-1105 and T-705: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

A comprehensive analysis of the antiviral agents **T-1105** and its fluorinated analogue, T-705 (Favipiravir), reveals a high barrier to resistance for both compounds, primarily attributed to their shared mechanism of action involving lethal mutagenesis. While direct cross-resistance studies are limited, the available data on their individual resistance profiles and mechanisms strongly suggest a significant degree of cross-resistance between the two molecules.

T-705, a potent antiviral drug, and its non-fluorinated counterpart, **T-1105**, both function by inhibiting the RNA-dependent RNA polymerase (RdRp) of a broad spectrum of RNA viruses.[\[1\]](#) [\[2\]](#)[\[3\]](#) Their antiviral activity is contingent on their intracellular conversion to the active ribonucleoside triphosphate (RTP) form.[\[1\]](#)[\[4\]](#) This active metabolite is then mistakenly incorporated into the nascent viral RNA strand by the viral RdRp, leading to an accumulation of mutations that ultimately results in a nonviable viral phenotype, a process known as lethal mutagenesis.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Studies investigating resistance to T-705 in influenza A virus have shown that the development of resistance is challenging.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Attempts to select for T-705-resistant variants through serial passage in cell culture did not yield specific mutations in the viral polymerase proteins (PB1, PB2, PA) or the nucleoprotein (NP).[\[5\]](#)[\[6\]](#)[\[8\]](#) Instead, treatment with T-705 led to a significant decrease in infectious virus titers and an increase in G → A and C → T transversion mutations, consistent with its mutagenic mechanism.[\[5\]](#)[\[6\]](#)[\[7\]](#)

However, some studies have identified specific mutations that can confer a degree of resistance to T-705. For instance, a K291R mutation in the F1 motif of the RdRp of

Chikungunya virus (CHIKV) has been linked to low-level resistance to T-705.[9][10] In influenza A virus, a K229R mutation in the PB1 subunit of the RdRp, combined with a compensatory P653L mutation in the PA subunit, was shown to be required for robust resistance.[11][12]

Given that **T-1105** shares the same fundamental mechanism of action as T-705, it is highly probable that viral strains resistant to T-705 would also exhibit cross-resistance to **T-1105**. The structural similarity of their active triphosphate forms suggests that a viral polymerase evolved to discriminate against T-705-RTP would likely also recognize and reject **T-1105**-RTP.

## Comparative Antiviral Activity

The antiviral potency of **T-1105** and T-705 can vary depending on the cell line used for in vitro studies, which is attributed to differences in their metabolic activation.[1][9] In Madin-Darby canine kidney (MDCK) cells, **T-1105** demonstrates better antiviral activity against RNA viruses, a finding correlated with higher intracellular levels of **T-1105**-RTP compared to T-705-RTP.[1] Conversely, in A549, Vero, and HEK293T cells, T-705 is more potent, as the activation of **T-1105** is less efficient in these cell lines.[1][9]

| Compound | Virus                                                  | Cell Line | EC <sub>50</sub> (μM) | Reference |
|----------|--------------------------------------------------------|-----------|-----------------------|-----------|
| T-705    | Influenza<br>A/Brisbane/59/20<br>07 (H1N1)             | MDCK      | 17.05                 | [8]       |
| T-705    | Influenza A/New<br>Jersey/15/2007<br>(H1N1)            | MDCK      | 15.07                 | [8]       |
| T-705    | Influenza<br>A/Denmark/524/<br>2009 (pandemic<br>H1N1) | MDCK      | 15.54                 | [8]       |
| T-705    | Influenza<br>A/Denmark/528/<br>2009 (pandemic<br>H1N1) | MDCK      | 11.36                 | [8]       |
| T-705    | Yellow Fever<br>Virus                                  | Vero      | 330                   | [13]      |
| T-1106*  | Yellow Fever<br>Virus                                  | Vero      | >369                  | [14]      |

\*T-1106 is the ribonucleoside analog of **T-1105**.

## Experimental Protocols

### Serial Passage for Resistance Selection

The methodology to assess the development of resistance to T-705 typically involves the serial passage of a virus in the presence of the compound in a susceptible cell line, such as MDCK cells for influenza virus.

- **Virus Inoculation:** MDCK cells are inoculated with the virus at a specific multiplicity of infection (MOI), for example, a low MOI of 0.0001 PFU/cell or a high MOI of 10 PFU/cell.[5] [6]

- Drug Exposure: The infected cells are then incubated with varying concentrations of T-705.
- Virus Harvest and Titration: After a set incubation period, the supernatant containing the progeny virus is harvested. The infectious virus titer is determined using a plaque assay or a TCID<sub>50</sub> assay.
- Serial Passaging: The harvested virus is then used to infect fresh MDCK cells in the presence of the same or increasing concentrations of T-705 for subsequent passages.
- Phenotypic and Genotypic Analysis: After a number of passages, the viral population is assessed for any changes in susceptibility to the drug (phenotypic analysis) and sequenced to identify any potential resistance-conferring mutations (genotypic analysis).[5][6]

## Antiviral Activity Assay (EC<sub>50</sub> Determination)

The 50% effective concentration (EC<sub>50</sub>) is a measure of the drug's potency in inhibiting viral replication.

- Cell Seeding: A monolayer of susceptible cells (e.g., MDCK, Vero) is prepared in a multi-well plate.
- Drug Dilution Series: A serial dilution of the antiviral compound (**T-1105** or T-705) is prepared.
- Infection and Treatment: The cell monolayers are infected with the virus and simultaneously treated with the different concentrations of the drug.
- Incubation: The plates are incubated for a period sufficient for viral replication and cytopathic effect (CPE) to occur in the untreated control wells.
- Quantification of Viral Inhibition: The extent of viral inhibition is measured using various methods, such as a CPE reduction assay, a virus yield reduction assay, or a luciferase-based ATP detection assay to assess cell viability.[13]
- EC<sub>50</sub> Calculation: The EC<sub>50</sub> value is calculated as the concentration of the drug that inhibits viral replication by 50% compared to the untreated control.

# Visualizing the Mechanism and Experimental Workflow



[Click to download full resolution via product page](#)

Figure 1: Mechanism of action for **T-1105** and T-705.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for resistance selection.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of resistance to favipiravir in influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of resistance to favipiravir in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of T-705 in a hamster model of yellow fever virus infection in comparison with that of a chemically related compound, T-1106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Cross-Resistance Profile of T-1105 and T-705: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682577#cross-resistance-studies-between-t-1105-and-t-705>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)